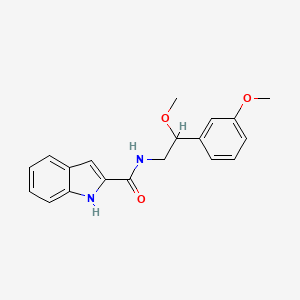

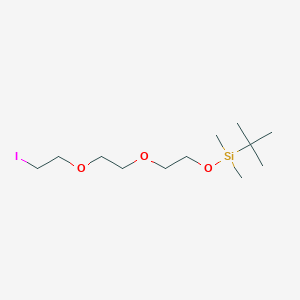

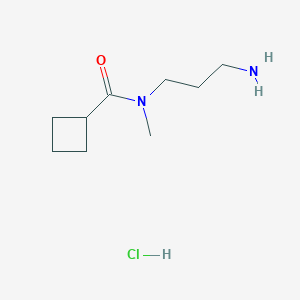

![molecular formula C20H15FN2OS B2985825 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207004-33-8](/img/structure/B2985825.png)

3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized and evaluated for its biological activity. It’s found to have antitumor properties .

Synthesis Analysis

The compound is synthesized via structural modifications of tazemetostat . The exact synthesis process isn’t detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound is derived from thieno[3,2-d]pyrimidine. It includes a fluorobenzyl group and a methylphenyl group .科学的研究の応用

Synthesis Methods and Chemical Properties

Recent advancements have introduced efficient synthesis methods for thieno[3,2-d]pyrimidin-4(3H)-one derivatives, highlighting their significance in medicinal chemistry. One study reported a green approach to synthesize this class of compounds via a catalytic four-component reaction, emphasizing the step economy and easy purification process, which are essential for developing pharmacologically active molecules (Taoda Shi et al., 2018).

Antimicrobial Activity

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have demonstrated significant antimicrobial properties. A study synthesized new derivatives and tested them against various strains of bacteria and fungi, showing promising antibacterial and antifungal activities (B. Kahveci et al., 2020). This indicates their potential as leads for developing new antimicrobial agents.

Anticancer Activity

The structural uniqueness of thieno[3,2-d]pyrimidin-4(3H)-one derivatives contributes to their anticancer potential. Microwave-assisted synthesis of new fluorinated hybrids showed significant cytotoxicity against human cancer cell lines, suggesting their applicability in cancer therapy (K. M. Hosamani et al., 2015).

Pharmacological Potentials

Beyond their antimicrobial and anticancer activities, thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit various pharmacological properties. For example, some derivatives have been studied for anti-inflammatory and antinociceptive activities, showing significant results that could be beneficial for developing new therapeutic agents (O. Alam et al., 2010).

作用機序

Target of Action

The compound, also known as 3-[(3-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one, has been found to target Mycobacterium tuberculosis and EZH2 . Mycobacterium tuberculosis is the bacterium responsible for tuberculosis, while EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in histone methylation and gene silencing.

Mode of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It also acts as an inhibitor of EZH2, affecting lymphoma cell morphology, inducing apoptosis in a concentration-dependent manner, and inhibiting cell migration .

Biochemical Pathways

The compound’s interaction with Mycobacterium tuberculosis and EZH2 affects several biochemical pathways. In the case of tuberculosis, it disrupts the bacterium’s energy metabolism . As an EZH2 inhibitor, it interferes with histone methylation pathways, leading to changes in gene expression .

Result of Action

The compound’s action results in significant antimycobacterial activity, with some compounds exhibiting very good activity (MIC in the range of 6–8 μM) . In the context of cancer, it has remarkable antitumor activity against certain cell lines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression levels of the target genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy

将来の方向性

生化学分析

Biochemical Properties

The compound, 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . The interaction between this compound and Cyt-bd could be a key factor in its biochemical role.

Cellular Effects

In terms of cellular effects, this compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also demonstrated antiproliferative activity against various cancer cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the Cyt-bd enzyme, thereby affecting the energy metabolism of Mycobacterium tuberculosis .

Temporal Effects in Laboratory Settings

It has been observed that some derivatives of this compound exhibit antimycobacterial activity with ATP IC50 values ranging from 6 to 54 μM .

Metabolic Pathways

Its inhibition of the Cyt-bd enzyme suggests it may play a role in the energy metabolism pathways of Mycobacterium tuberculosis .

特性

IUPAC Name |

3-[(3-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2OS/c1-13-4-2-6-15(8-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-3-7-16(21)9-14/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVKYUCJSZFTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}acetamide](/img/structure/B2985747.png)

![1-{[(5-Benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline](/img/structure/B2985748.png)

![Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2985751.png)

![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2985757.png)

![ethyl 3-({[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}amino)benzoate](/img/structure/B2985758.png)